PASAKBUMIN B

Vue d'ensemble

Description

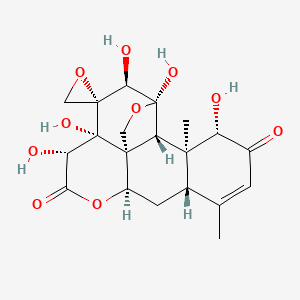

The compound “(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2’-oxirane]-9,16-dione” is a complex organic molecule characterized by multiple hydroxyl groups, a spiro structure, and an oxirane ring. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. Common synthetic routes may include:

Stepwise construction of the carbon skeleton: This involves building the core structure of the molecule through a series of carbon-carbon bond-forming reactions.

Introduction of functional groups: Hydroxyl groups and the oxirane ring are introduced through specific reactions such as oxidation and epoxidation.

Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of such complex molecules may involve:

Optimization of reaction conditions: Scaling up the synthesis requires optimizing reaction conditions to ensure high yield and purity.

Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Automation and process control: Automated systems and process control technologies are used to maintain consistency and efficiency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the oxirane ring may yield diols.

Applications De Recherche Scientifique

Antimicrobial Activity

Pasakbumin B exhibits significant antimicrobial properties, particularly against resistant strains of Plasmodium falciparum, the causative agent of malaria. A systematic review highlighted its efficacy in inhibiting the growth of both chloroquine-sensitive and resistant strains of this parasite, suggesting its potential as a treatment option in areas where resistance to conventional antimalarial drugs is prevalent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | Effective against resistant strains | , |

| Mycobacterium tuberculosis | Potential host-directed therapy | , |

Antiparasitic Effects

In addition to its antimalarial properties, this compound has shown promise against other parasitic infections. Research indicates that compounds from Eurycoma longifolia, including this compound, have demonstrated activity against schistosomes, which are responsible for schistosomiasis. The compound's ability to inhibit the movement and egg-laying of Schistosoma japonicum was noted in studies, although it was less effective than standard treatments like praziquantel .

Anticancer Potential

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in human lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous cells .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 5 | Induction of apoptosis via Bax/Bcl-2 | |

| MCF-7 | 5 | Modulation of apoptotic pathways |

Safety and Toxicity Profile

While exploring the therapeutic potential of this compound, studies have also assessed its safety profile. Acute toxicity studies indicate that it has a favorable safety margin when administered at therapeutic doses . However, further long-term studies are necessary to fully understand its safety in clinical applications.

Mécanisme D'action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spiro compounds: Other spiro compounds with similar structures.

Polyhydroxy compounds: Compounds with multiple hydroxyl groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.

Activité Biologique

Pasakbumin B is a compound derived from Eurycoma longifolia, a plant known for its traditional medicinal uses in Southeast Asia. This article explores the biological activities of this compound, focusing on its antimicrobial, antimalarial, and cytotoxic properties. The findings are supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound belongs to the class of quassinoids, which are known for their potent biological activities. Its chemical structure contributes to its efficacy in various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. A systematic review highlighted that this compound showed efficacy against chloroquine-resistant strains of this parasite.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | IC50 < 3 mg/mL | |

| Mycobacterium tuberculosis | Inhibits growth |

Cytotoxicity

This compound has been shown to possess cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on human cancer cell lines, revealing a dose-dependent increase in apoptosis markers. The results suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Table 2: Cytotoxicity Data of this compound

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 10 | 45 | |

| MCF-7 (Breast Cancer) | 20 | 60 |

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. In particular, it activates the ERK1/2 and NF-κB pathways, which are crucial for immune response and apoptosis.

Figure 1: Signaling Pathways Activated by this compound

- ERK1/2 Pathway : Promotes cell survival and proliferation.

- NF-κB Pathway : Regulates immune responses and inflammation.

Propriétés

IUPAC Name |

(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCOVNGOINOTNW-DVKMRYHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.